Dimethyl 2-bromoterephthalate
Description
Contextualization within Halogenated Aromatic Esters for Synthetic Applications
Halogenated aromatic esters are a class of organic compounds that are fundamental to modern synthetic chemistry. rsc.org These molecules contain an aromatic ring, one or more ester functional groups, and at least one halogen atom. The presence of the halogen atom is particularly significant as it can act as a leaving group in various substitution reactions and participate in cross-coupling reactions, providing a strategic point for molecular modification. mt.comacs.org This reactivity is crucial for building more complex molecular architectures. nih.gov
Dimethyl 2-bromoterephthalate is a prime example of a halogenated aromatic ester. ontosight.ai Its structure consists of a terephthalate (B1205515) framework, which is a 1,4-benzenedicarboxylate, with a bromine atom at one of the ortho positions relative to an ester group. ontosight.ai This specific arrangement of functional groups—the two methyl esters and the reactive bromine atom—makes it a highly valuable intermediate. Compared to its non-brominated counterpart, dimethyl terephthalate, the bromine atom enhances its reactivity towards nucleophilic substitution, making it a more versatile tool for synthetic chemists. The ester groups, meanwhile, can undergo hydrolysis to form carboxylic acids or be reduced to alcohols, offering additional pathways for functionalization.
The utility of halogenated compounds is widespread, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. rsc.orgmt.com The strategic introduction of a halogen into an aromatic system, as seen in this compound, is a key step that opens up a multitude of synthetic possibilities, allowing for the construction of molecules that would be difficult to access through other routes. acs.org
Significance in Contemporary Chemical Synthesis and Advanced Materials Science
The importance of this compound in modern science stems from its role as a versatile building block for creating high-performance and functional materials. Its unique chemical structure allows for its application in several cutting-edge areas of research.
In polymer chemistry , this compound is utilized as a monomer for the synthesis of specialized polyesters and polyamides. ontosight.ai The bromine atom can be retained in the polymer backbone to impart specific properties or it can be used as a site for post-polymerization modification, allowing for the fine-tuning of the final material's characteristics. It also functions as a chain transfer agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with well-defined architectures and molecular weights.
In the field of materials science , the compound is a key precursor for the synthesis of functional materials. It is particularly significant in the creation of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. The terephthalate portion of the molecule acts as the linker that connects metal ions, while the bromo-substituent can be used to functionalize the pores of the MOF, altering its chemical environment and enhancing its performance for specific tasks like CO₂ conversion. Furthermore, this compound is used in developing materials for coatings and adhesives, where its structure contributes to the formation of cross-linked networks that enhance thermal stability and mechanical strength. The development of MOF-polymer hybrid materials, often in the form of mixed-matrix membranes (MMMs), represents another significant application, aiming to combine the processability of polymers with the high porosity and selectivity of MOFs for applications like gas separation. kyushu-u.ac.jpmdpi.com
| Field of Application | Specific Use | Significance |
|---|---|---|
| Polymer Chemistry | Monomer for polyesters and polyamides | Creates high-performance materials with options for further chemical modification. ontosight.ai |
| Polymer Chemistry | Chain transfer agent in radical polymerization | Allows for the synthesis of polymers with controlled architectures and molecular weights. |
| Materials Science | Precursor for Metal-Organic Frameworks (MOFs) | Used as a linker to create frameworks for gas storage, separation, and catalysis. |
| Materials Science | Component in functional coatings and adhesives | Improves mechanical properties and thermal stability through cross-linking. |
| Medicinal Chemistry | Intermediate in drug development | The bromine atom serves as a handle for introducing various functional groups to create bioactive compounds. |
The compound has also been explored in medicinal chemistry as an intermediate for synthesizing bioactive compounds, including potential anticancer agents. The reactive bromine atom facilitates the introduction of different functional groups, which can modulate the biological activity of the resulting molecules. This versatility underscores the central role of this compound as a foundational element in the design and synthesis of advanced and functional chemical products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-bromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPFOPENBVFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171905 | |
| Record name | Dimethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
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Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18643-86-2 | |
| Record name | 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2-bromoterephthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-bromoterephthalate | |
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| Record name | Dimethyl 2-bromoterephthalate | |
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Synthetic Strategies and Methodologies for Dimethyl 2 Bromoterephthalate
Regioselective Bromination Approaches
The synthesis of dimethyl 2-bromoterephthalate necessitates precise control over the bromination step to achieve the desired 2-position isomer. This is accomplished through several distinct routes, which can be broadly categorized as either ester-mediated pathways or oxidation-first routes.
Ester-Mediated Bromination Pathways
In these methods, the terephthalic acid moiety is protected as a dimethyl ester, which deactivates the aromatic ring and influences the regioselectivity of subsequent reactions.
A multi-step but highly regioselective pathway begins with dimethyl terephthalate (B1205515). The ester groups act as deactivating groups, directing electrophilic substitution. The synthesis proceeds through the following sequence:
Nitration: Dimethyl terephthalate is treated with nitric acid to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.
Reduction: The nitro group is then reduced to an amine using methods such as catalytic hydrogenation or reaction with iron in the presence of an ammonium (B1175870) chloride solution. This step forms dimethyl 2-aminoterephthalate. rsc.org
Diazotization and Bromination: The resulting amino group is converted into a diazonium salt using a nitrite (B80452) source, typically in a cold, acidic solution. rsc.org This intermediate is then subjected to a Sandmeyer-type reaction with a bromide source, such as copper(I) bromide, to replace the diazonium group with a bromine atom, yielding the target compound, this compound. This sequence ensures high regioselectivity, with reported yields for the final hydrolysis step (if starting from the acid) being around 80-85%.
Recent advancements in diazonium chemistry focus on improving safety by avoiding the accumulation of potentially explosive aryldiazonium salts. mpg.denih.gov New methods based on nitrate (B79036) reduction generate diazonium species as fleeting intermediates, offering a safer and potentially more efficient route for such deaminative halogenations. nih.gov
The most straightforward method for synthesizing this compound is the direct esterification of 2-bromoterephthalic acid. This approach is efficient and widely used when the brominated acid is readily available. The reaction involves treating 2-bromoterephthalic acid with methanol (B129727) in the presence of an acid catalyst.
Common catalysts and conditions include:
Sulfuric Acid (H₂SO₄): The reaction is typically carried out by dissolving 2-bromoterephthalic acid in methanol and adding concentrated sulfuric acid, followed by heating the solution under reflux for an extended period (e.g., 16 hours) to drive the reaction to completion. rsc.org The product is then isolated by neutralizing the acid and collecting the precipitate. rsc.org This method can achieve nearly quantitative yields. rsc.org
Thionyl Chloride (SOCl₂): An alternative method involves heating the acid in methanol and adding thionyl chloride dropwise. rsc.org The mixture is then refluxed for several hours. This procedure has been reported to yield the product at 83%. rsc.org
The table below summarizes and compares different conditions for this direct esterification process.
| Catalyst | Reagents | Conditions | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | 2-bromoterephthalic acid, Methanol | Reflux, 16 h | ~Quantitative | rsc.org |
| Thionyl Chloride (SOCl₂) | 2-bromoterephthalic acid, Methanol | Reflux, 6 h | 83% | rsc.org |
Oxidation and Subsequent Esterification Routes
An alternative strategy involves introducing the bromine atom to a simpler benzene (B151609) derivative first, followed by oxidation of the methyl groups and esterification.
This pathway leverages the commercially available 2-bromo-1,4-dimethylbenzene (also known as 2-bromo-p-xylene). nih.govsigmaaldrich.com The synthesis involves two main steps:
Oxidation: The methyl groups of 2-bromo-1,4-dimethylbenzene are oxidized to carboxylic acids using a strong oxidizing agent. nih.gov Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this benzylic oxidation, converting the alkyl groups to carboxyl groups to form 2-bromoterephthalic acid. nih.govmasterorganicchemistry.com This reaction requires at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com
Esterification: The resulting 2-bromoterephthalic acid is then esterified with methanol using standard methods, such as those described in section 2.1.1.2, to produce this compound. nih.gov
This route is particularly useful for producing a series of derivatives for research, as demonstrated in the synthesis of benzoxaboroles, where this compound serves as a key intermediate. nih.gov
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
| 1. Oxidation | 2-bromo-1,4-dimethylbenzene | KMnO₄ | 2-Bromoterephthalic acid | nih.gov |
| 2. Esterification | 2-Bromoterephthalic acid | Methanol, Acid Catalyst | This compound | nih.gov |
Advanced Synthetic Modifications and Optimization
This compound is not only a final product but also a versatile platform for further chemical transformations, primarily leveraging the reactivity of the bromine atom. ontosight.ai
Advanced synthetic applications often involve palladium-catalyzed cross-coupling reactions, where the C-Br bond is activated to form new carbon-carbon or carbon-heteroatom bonds. Examples include:
Suzuki-Miyaura and Ullmann couplings: These reactions are used to introduce aryl, vinyl, or other organic fragments, expanding the molecular complexity. ontosight.ai
Vinylation: The bromine atom can be substituted with a vinyl group. For instance, reaction with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane in the presence of a palladium catalyst like [Pd(dba)₂] and a phosphine (B1218219) ligand (JohnPhos) yields dimethyl 2-vinylterephthalate. rsc.org
Phosphonation: The bromine can be replaced with a phosphonate (B1237965) group by reacting it with triethyl phosphite (B83602), often using a palladium or nickel catalyst. udayton.edu
Furthermore, optimization of the synthesis of this compound itself can be achieved through modern techniques. Microwave-assisted synthesis, for example, can potentially shorten reaction times and improve yields for the esterification step.
Catalytic Systems in Synthesis
One common method is the direct esterification of 2-bromoterephthalic acid with methanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), and is often performed under reflux conditions to drive the reaction to completion. rsc.org In a reported procedure, 2-bromoterephthalic acid was dissolved in methanol with concentrated sulfuric acid and heated to reflux for 16 hours, resulting in a nearly quantitative yield of the desired product. rsc.org Another approach involves treating 2-bromoterephthalic acid with thionyl chloride in methanol under reflux for 5 hours, which has been reported to produce a 98% yield.
Alternatively, this compound can be synthesized via the bromination of dimethyl terephthalate. This electrophilic aromatic substitution is facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in the presence of a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS). The catalyst plays a crucial role in polarizing the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring.
A more complex, multi-step synthesis offers high regioselectivity by using a directing group. This process begins with the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate. The nitro group is then reduced to an amine via catalytic hydrogenation or using reagents like iron in the presence of ammonium chloride. This amino group directs the subsequent bromination to the ortho position. Finally, the amine is removed through diazotization followed by elimination, yielding this compound.
Palladium-catalyzed cross-coupling reactions have also been explored. For instance, the coupling of this compound with triethyl phosphite can be catalyzed by palladium or nickel complexes. udayton.edu One attempted synthesis utilized palladium chloride as a catalyst for the reaction between this compound and triethyl phosphite at elevated temperatures. udayton.edu Another palladium-catalyzed reaction involved [Pd(dba)₂] (bis(dibenzylideneacetone)palladium(0)) with a JohnPhos ligand to synthesize a derivative from this compound. rsc.org
| Catalytic System | Reactants | Catalyst | Key Conditions | Reported Yield |
| Acid-Catalyzed Esterification | 2-Bromoterephthalic acid, Methanol | Sulfuric Acid (H₂SO₄) | Reflux, 16 hours | Nearly quantitative rsc.org |
| Acid-Catalyzed Esterification | 2-Bromoterephthalic acid, Methanol | Thionyl Chloride (SOCl₂) | Reflux, 5 hours | 98% |
| Electrophilic Bromination | Dimethyl terephthalate, Brominating Agent (e.g., Br₂) | Lewis Acid (e.g., FeCl₃) | Controlled conditions | Not specified |
| Multi-Step Synthesis | Dimethyl 2-aminoterephthalate | Not applicable (directing group) | Diazotization, Elimination | Not specified |
| Palladium-Catalyzed Coupling | This compound, Triethyl phosphite | Palladium Chloride (PdCl₂) | 150 °C, under nitrogen | Not successful udayton.edu |
Purity Enhancement and Byproduct Mitigation Strategies
Achieving high purity of this compound is essential for its application, particularly as a monomer in polymer synthesis. Various strategies are employed to minimize byproduct formation during synthesis and to purify the crude product.
During the bromination of terephthalic acid, controlling reaction parameters is crucial to prevent the formation of undesirable isomers and poly-brominated products. Key parameters include temperature and stoichiometry. Maintaining the reaction temperature between 40–55°C helps to minimize thermal degradation and over-bromination. Furthermore, using a 1:1 molar ratio of the terephthalic acid to the brominating agent is critical to limit the formation of dibromo byproducts. Even under optimized conditions, the crude product can be a mixture containing approximately 70% of the desired mono-brominated product, with the remainder being unreacted starting material (15%) and dibromo derivatives (15%).
Post-synthesis purification is therefore a critical step. Common laboratory and industrial techniques include:
Crystallization/Recrystallization : This is a primary method for purifying the final product. After synthesis via esterification, the crude product can be precipitated by neutralizing the acidic catalyst with a base like sodium bicarbonate. rsc.org The resulting solid is then collected and washed. rsc.org For crude mixtures from bromination, recrystallization from solvents such as acetic acid or ethanol/water mixtures has been shown to significantly improve purity to over 95%.
Distillation : In industrial-scale production, distillation is used to remove volatile impurities and excess reagents, such as methanol, from the reaction mixture before crystallization.
Washing : The collected solid product is typically washed with water to remove any remaining salts and water-soluble impurities. rsc.org
Sublimation : For certain applications requiring very high purity, sublimation can be employed. This technique involves heating the solid under vacuum, causing it to turn directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind. rsc.org
Hydrolysis and Re-esterification : In some cases, the crude this compound can be hydrolyzed to 2-bromoterephthalic acid using an aqueous base or acid. This process can achieve high regioselectivity with yields of 80-85%. The purified 2-bromoterephthalic acid can then be re-esterified to obtain high-purity this compound.
| Purification Strategy | Target Impurity/Byproduct | Description |
| Stoichiometric Control | Dibromo derivatives, Over-bromination products | Using a 1:1 molar ratio of terephthalic acid to bromine limits the formation of unwanted side products. |
| Temperature Control | Thermal degradation products, Over-bromination products | Maintaining the reaction at 40–55°C minimizes byproduct formation. |
| Crystallization/Recrystallization | Unreacted starting materials, Isomeric byproducts | Dissolving the crude product in a hot solvent (e.g., acetic acid, ethanol/water) and allowing it to cool slowly yields pure crystals. Can increase purity to >95%. |
| Neutralization and Precipitation | Acid catalyst, Soluble impurities | Adding a base (e.g., NaHCO₃) to the reaction mixture after esterification causes the product to precipitate out of the solution. rsc.org |
| Distillation | Excess methanol, Volatile byproducts | Used on an industrial scale to remove volatile components from the crude reaction mixture before final purification. |
| Sublimation | Non-volatile impurities | The solid is heated under vacuum, and the purified compound is collected as a sublimate on a cold surface. rsc.org |
Chemical Reactivity and Derivatization of Dimethyl 2 Bromoterephthalate
Nucleophilic Substitution Reactions of the Bromine Moietybenchchem.com
The bromine atom on the aromatic ring of dimethyl 2-bromoterephthalate is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the bromide ion. libretexts.org This reactivity is enhanced by the electron-withdrawing nature of the two methoxycarbonyl groups, which polarize the carbon-bromine bond.
Palladium- and Nickel-Catalyzed Coupling Reactionsudayton.edu
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides like this compound. researchgate.netlibretexts.orgrsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
The introduction of a phosphonate (B1237965) group onto the terephthalate (B1205515) backbone can be achieved through palladium- or nickel-catalyzed coupling of this compound with reagents like triethyl phosphite (B83602). udayton.edu This reaction, followed by hydrolysis, yields 2-phosphonoterephthalic acid. udayton.eduudayton.edu However, some studies have reported difficulty in reproducing this reaction, with recovery of the starting material. udayton.eduresearchgate.net An alternative approach involves the use of the corresponding iodo-terephthalate, which has been found to be more reactive in these coupling reactions. udayton.edu
Table 1: Conditions for Phosphonation of Dimethyl 2-haloterephthalates
| Starting Material | Catalyst | Reagent | Conditions | Product | Yield | Reference |
| This compound | Pd or Ni | Triethyl phosphite | Elevated temperature | Diethyl 2-phosphonoterephthalate | Moderate to high | |
| Dimethyl iodoterephthalate | PdCl2 | Trimethylphosphite | Elevated temperature | Trimethyl 2-phosphonoterephthalate | Not specified | udayton.edu |
Data sourced from multiple scientific reports.
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is applicable to this compound, allowing for the introduction of various organic groups onto the aromatic ring. researchgate.netlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org
Table 2: Typical Stille Coupling Reaction Parameters
| Component | Example |
| Aryl Halide | This compound |
| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., vinyltributyltin) |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene, DMF |
| Temperature | 80-110 °C |
This table presents generalized conditions for Stille coupling reactions. researchgate.netwikipedia.orgorganic-chemistry.org
Amination Reactions (e.g., Buchwald-Hartwig amination principles)benchchem.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides or pseudohalides with amines. nih.govamazonaws.com In the context of this compound, this reaction provides a direct route to N-aryl or N-alkyl aminoterephthalate derivatives. The catalytic cycle typically involves a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. rsc.org While direct examples with this compound are not extensively detailed in the provided search results, the principles of Buchwald-Hartwig amination are broadly applicable to such aryl bromides. nih.gov
Ester Group Transformations
The two methyl ester groups of this compound can undergo various transformations, most notably hydrolysis.
Hydrolysis to 2-Bromoterephthalic Acidbenchchem.comontosight.ai
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. This reaction yields 2-bromoterephthalic acid. guidechem.com The hydrolysis is often carried out using aqueous sodium hydroxide (B78521) or hydrochloric acid. For instance, treatment with thionyl chloride followed by methanol (B129727) can be used to form the dimethyl ester from the diacid, and this process can be reversed by hydrolysis. ambeed.comrsc.org
Table 3: Hydrolysis of this compound
| Reagent | Conditions | Product | Yield | Reference |
| Aqueous NaOH or HCl | Not specified | 2-Bromoterephthalic acid | 80-85% | |
| 3M HCl | 80 °C, 24 h | 2-Bromoterephthalic acid | Not specified | udayton.edu |
Data compiled from various sources.
Side-Chain Bromination of Methyl Groups
The methyl ester groups of this compound are generally stable under many conditions. However, the benzylic positions of the aromatic ring system can undergo radical substitution reactions. Specifically, the methyl groups can be subjected to side-chain bromination, a reaction that introduces a bromine atom onto the methyl group, converting it to a bromomethyl group. This transformation is a key step for further functionalization of the molecule.
The most common reagent used for this type of benzylic bromination is N-bromosuccinimide (NBS). libretexts.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by light or a radical initiator like benzoyl peroxide. masterorganicchemistry.com The purpose of NBS is to provide a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzylic radical with Br₂. libretexts.org For the reaction to occur, at least one benzylic hydrogen must be present. libretexts.org
The introduction of a bromomethyl group opens up pathways for subsequent nucleophilic substitution reactions, significantly expanding the synthetic utility of the this compound scaffold.
| Reagent System | Initiator | Solvent | Reaction Type | Ref. |
| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon Tetrachloride (CCl₄), Acetonitrile, Cyclohexane | Free-Radical Chain Reaction | masterorganicchemistry.comgoogle.com |
| Molecular Bromine (Br₂) | Light (hν) | Cyclohexane | Free-Radical Chain Reaction | google.com |
Introduction of Chiral Auxiliaries and Stereoselective Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy allows for the synthesis of a specific enantiomer or diastereomer of a target molecule. wikipedia.org The auxiliary creates a chiral environment that directs an incoming reagent to one face of the molecule over the other, a process known as stereoselective synthesis. numberanalytics.comrsc.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org
Coupling with Enantiopure Oxazolidinones (e.g., Evans Auxiliary)
Evans' oxazolidinones are a well-established class of chiral auxiliaries widely used to achieve highly diastereoselective reactions, such as aldol (B89426) additions and alkylations. nih.govharvard.eduresearchgate.net These auxiliaries are typically N-acylated with a carboxylic acid derivative of the substrate. The resulting imide's enolate can then react with electrophiles, with the bulky substituent on the oxazolidinone ring effectively shielding one face of the enolate, thereby directing the electrophile to the opposite face. harvard.edu
To couple this compound with an Evans auxiliary, one of the methyl ester groups must first be selectively hydrolyzed to the corresponding carboxylic acid, yielding 2-bromo-4-(methoxycarbonyl)benzoic acid. This mono-acid can then be converted to a more reactive species, such as an acid chloride, which subsequently reacts with the nitrogen atom of the enantiopure oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form the N-acyl oxazolidinone.
This chiral intermediate can then be used in stereoselective synthesis. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) would form a chiral enolate, which can undergo highly diastereoselective alkylation. harvard.edu Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product derived from this compound.
| Step | Description | Reagents/Conditions | Expected Outcome | Ref. |
| 1. Selective Hydrolysis | One methyl ester of this compound is converted to a carboxylic acid. | Aqueous NaOH or KOH (1 equivalent) | 2-bromo-4-(methoxycarbonyl)benzoic acid | |
| 2. Acylation | The carboxylic acid is coupled to the nitrogen of the Evans auxiliary. | 1. Activation (e.g., SOCl₂, Oxalyl chloride) 2. Evans' oxazolidinone, Base (e.g., Pyridine) | Chiral N-acyl oxazolidinone intermediate | harvard.edu |
| 3. Stereoselective Reaction | Formation of a chiral enolate followed by reaction with an electrophile (e.g., alkyl halide). | 1. Base (e.g., LDA, NaHMDS) 2. Electrophile (R-X) | Diastereomerically enriched product | harvard.edu |
| 4. Auxiliary Cleavage | The chiral auxiliary is removed to reveal the chiral product. | LiOH/H₂O₂, Mg(OMe)₂, LiBH₄ | Enantiomerically enriched derivative of the original terephthalate | harvard.edu |
Applications in Metal Organic Frameworks Mofs Research
Linker Functionality in MOF Design and Synthesis
The robust zirconium-based MOF, UiO-66, is a prominent platform for exploring the impact of linker functionalization due to its exceptional thermal and chemical stability. A general synthetic strategy has been developed for creating a family of functionalized UiO-66 compounds, including those incorporating the 2-bromoterephthalate (Br-bdc) linker, often denoted as UiO-66-Br. semanticscholar.orgtechniumscience.com The synthesis is typically carried out by reacting a zirconium salt, such as zirconium chloride (ZrCl₄), with 2-bromoterephthalic acid in a solvent like N,N-dimethylformamide (DMF) under solvothermal conditions. techniumscience.com Researchers have successfully synthesized various UiO-66 analogs with different functionalized linkers, including 2-bromoterephthalic acid, to study their effects on the framework's properties and performance in applications like toxic gas filtration. morressier.com
Table 1: Synthesis Parameters for UiO-66-Br
| Component | Role | Example Material |
|---|---|---|
| Metal Source | Inorganic Node | Zirconium chloride (ZrCl₄) |
| Organic Linker | Bridging Ligand | 2-bromoterephthalic acid |
| Solvent | Reaction Medium | N,N-dimethylformamide (DMF) |
The creation of chiral MOFs is of significant interest for applications in asymmetric catalysis and enantioselective separations. While Dimethyl 2-bromoterephthalate itself is achiral, its corresponding linker can be a component in the generation of chiral frameworks. The primary methods for inducing chirality in MOFs involve either the use of intrinsically chiral organic linkers or the post-synthetic modification (PSM) of an achiral framework with a chiral molecule. rsc.orgnih.gov
In the context of a pre-formed framework like UiO-66-Br, chirality could potentially be introduced through PSM. This could involve, for instance, a substitution reaction where the bromine atom is replaced by a chiral functional group or by coordinating chiral molecules to the metal nodes. For example, studies have shown that proline, a chiral amino acid, can be used to induce chirality in the achiral MOF-74 framework through post-synthetic coordination to the metal sites. nih.gov A similar strategy could be envisioned for bromo-functionalized frameworks, making them valuable platforms for developing new chiral materials.
Influence of Bromine Substitution on MOF Properties
The introduction of a bromine atom onto the terephthalate (B1205515) linker significantly alters the properties of the resulting MOF. The bromine substituent exerts both steric and electronic effects, which can be harnessed to fine-tune the framework's behavior for specific tasks such as gas separation and storage. nsf.gov
The bromine atom modifies the MOF's internal environment in two key ways:
Steric Effects : As a relatively large atom, bromine increases the steric bulk of the linker. This can physically alter the pore dimensions and geometry of the MOF. Such modifications can enhance molecular sieving effects, where the framework can separate gas molecules based on size and shape. mdpi.com
Electronic Effects : Bromine is an electron-withdrawing group, which influences the electronic properties of the linker and, consequently, the entire framework. This electronic modulation can affect the Lewis acidity of the metal nodes, which is crucial for catalysis and the adsorption of specific molecules. nih.govresearchgate.net Furthermore, the high polarizability of bromine creates specific interaction sites within the pores that can enhance the affinity for polarizable gas molecules. nsf.gov Studies on isoreticular UiO-type MOFs have shown that highly polarizable functional groups (like halogens) can preferentially interact with and increase the uptake of polarizable gases. nsf.gov
The functionalization of MOF linkers is a critical strategy for improving CO₂ capture and separation. The introduction of polar functional groups, including halogens, can enhance the adsorption capacity and selectivity for CO₂ due to increased interactions with the quadrupolar CO₂ molecule. sjpas.com
The bromine atom in the 2-bromoterephthalate linker can enhance CO₂ affinity through dipole-quadrupole interactions. Research on fluorinated MOFs, for instance, has demonstrated that the presence of halogen atoms on the linker leads to higher CO₂ isosteric heats of adsorption and increased CO₂/N₂ selectivity. chemrxiv.org This principle suggests that UiO-66-Br would exhibit a stronger affinity for CO₂ compared to its non-functionalized counterpart. Computational studies have also highlighted that modifying linkers can significantly strengthen the binding energy with CO₂. rsc.orgarxiv.orgarxiv.org The combination of modulated pore size and enhanced electronic interactions makes MOFs derived from this compound promising candidates for carbon capture applications. Defect engineering, which can be influenced by the presence of substituted linkers, has also been shown to be an effective method for improving CO₂/N₂ separation performance in UiO-66 membranes. eurekalert.org
Table 2: Expected Influence of Bromine Substitution on MOF Properties
| Property | Effect of Bromine | Underlying Reason |
|---|---|---|
| Pore Aperture | Reduction | Steric hindrance from the bromine atom. |
| Lewis Acidity of Zr sites | Increase | Electron-withdrawing nature of bromine. |
| Affinity for Polarizable Gases | Increase | High polarizability of the bromine atom. |
Functionalization Studies within MOF Contexts
Frameworks constructed with 2-bromoterephthalate are not only functional as synthesized but also serve as versatile platforms for further chemical transformation through post-synthetic modification (PSM). illinois.eduescholarship.org This approach allows for the incorporation of functionalities that may not be stable under the initial MOF synthesis conditions.
Enhanced Catalytic Activity through Precise Environmental Modifications of Isolated Metal Atoms
The introduction of a bromo-functionalized linker, such as that derived from this compound, into a MOF structure can induce significant changes in the catalytic properties of the metal centers. This is exemplified in studies involving the UiO-66 family of MOFs, which are based on zirconium metal nodes.
Research has demonstrated that the presence of a bromine atom on the terephthalate linker in UiO-66, creating UiO-66-Br, leads to a notable increase in its catalytic activity. The electron-withdrawing nature of the bromine atom influences the electronic properties of the zirconium metal nodes, thereby enhancing their Lewis acidity and, consequently, their catalytic performance in reactions such as the ring-opening of epoxides. Current time information in Oslo, NO.
A comparative study of a series of isostructural zirconium terephthalate UiO-66 MOFs with different functional groups on the linker revealed a substantial increase in the initial reaction rate for the ring-opening of styrene (B11656) oxide with methanol (B129727) when using UiO-66-Br. Current time information in Oslo, NO. This enhancement underscores the critical role that precise modifications of the linker play in tuning the catalytic environment of the isolated metal atoms.
The table below presents the analytical and textural data for a series of functionalized UiO-66-X materials, illustrating the physical properties of these catalysts.
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66-H | 1150 | 0.43 |
| UiO-66-NH₂ | 910 | 0.39 |
| UiO-66-NO₂ | 750 | 0.30 |
| UiO-66-Br | 745 | 0.46 |
| UiO-66-Cl | 610 | 0.23 |
| Data sourced from a study on the influence of terephthalate linker functionalization on the catalytic activity of UiO-66. Current time information in Oslo, NO. |
Further detailed studies on the catalytic performance of these materials in the ring-opening of styrene oxide with methanol highlight the superior activity of the bromo-functionalized MOF.
| Entry | Catalyst | Conversion (%) |
| 1 | UiO-66-H | 25 |
| 2 | UiO-66-NH₂ | 15 |
| 3 | UiO-66-NO₂ | 45 |
| 4 | UiO-66-Br | 95 |
| 5 | UiO-66-Cl | 60 |
| Reaction conditions: styrene oxide (1 mmol), methanol (2.5 mL), catalyst (10 mol% Zr), 120 °C, 24 h. Conversion determined by GC analysis. |
The significant increase in conversion for the reaction catalyzed by UiO-66-Br demonstrates the profound impact of the bromo-substituent on the catalytic activity of the zirconium centers. This enhancement is attributed to the electronic modifications induced by the halogen atom, which fine-tunes the Lewis acidity of the metal sites, making them more effective in activating the substrate.
While direct studies on MOFs synthesized specifically from this compound for single-atom catalysis are emerging, the principles demonstrated with analogous bromo-functionalized linkers provide a strong foundation for the targeted design of highly active and selective catalysts. The precise control over the metal's coordination environment afforded by such functionalized linkers is a promising avenue for the development of next-generation catalytic materials.
Polymer Science Applications
Monomer for Polymer Synthesis
The bifunctional nature of dimethyl 2-bromoterephthalate makes it a versatile building block for various polymerization reactions. The ester groups can undergo polycondensation with diamines or diols to form the polymer backbone, while the bromine atom can be retained as a pendant functional group. This bromine atom can significantly influence the polymer's properties or serve as a reactive site for subsequent chemical modifications.
This compound is utilized in the synthesis of aromatic polyamides and polyesters. In these reactions, it is typically converted to its diacid or diacid chloride form, 2-bromoterephthalic acid or 2-bromoterephthaloyl chloride, respectively, to react with suitable co-monomers.
The presence of the bromine atom on the aromatic ring is a key feature of the resulting polymers. While the primary ester or amide linkages form the main polymer chain, the bromo-group acts as a site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, tailoring the material's properties for specific applications. For example, the bromine atoms can be replaced through nucleophilic substitution reactions or used in coupling reactions like the Ullmann coupling to attach other molecular moieties. mdpi.comdaneshyari.com This approach is a powerful strategy for creating functional polymers that would be difficult to synthesize directly from corresponding functionalized monomers.
An example of post-polymerization modification is the reaction of a bromo-substituted polymer with aniline (B41778) in the presence of a copper catalyst (Ullmann coupling). This reaction grafts aniline groups onto the polymer backbone, which can alter properties such as thermal stability and surface morphology, and has been shown to enhance CO2 capture capabilities in ether-linked polymers. mdpi.com
Table 1: Example of Post-Polymerization Modification
| Starting Polymer | Modification Reaction | Reagents | Functional Group Introduced | Resulting Change in Property |
|---|
This table illustrates a representative post-functionalization reaction on a bromo-substituted polymer, analogous to what could be performed on polymers derived from this compound.
In the pursuit of high-strength, thermally stable materials, this compound serves as a precursor for rigid-rod polymers. These polymers are characterized by a linear, inflexible backbone structure, which leads to exceptional mechanical properties and thermal resistance. Aromatic polyesters prepared from 2-bromoterephthalic acid and substituted hydroquinones are a class of such materials. acs.org
The inclusion of the bromo-substituent on the terephthalate (B1205515) unit can influence the final properties of the polymer. It can modify the packing of the polymer chains in the solid state and affect the liquid crystalline behavior, which is crucial for the processing of these materials into high-strength fibers and films. While direct synthesis of polymers like poly(p-phenylene benzobisimidazole) (PPBI) from this specific monomer is not widely documented, its derivatives are key components in the synthesis of related high-performance polymers. The general approach involves the polycondensation of a terephthalic acid derivative with an aromatic tetra-amine. The bromine atom can be carried through the polymerization to impart specific properties or can be part of a precursor that is chemically altered before or during polymerization.
Table 2: Properties of Poly(p-phenylene terephthalates) from Substituted Terephthalic Acids
| Terephthalic Acid Derivative | Substituted Hydroquinone | Resulting Polymer | Key Property |
|---|---|---|---|
| 2-Bromoterephthalic Acid | Phenylhydroquinone | Poly(phenyl-p-phenylene 2-bromoterephthalate) | Thermotropic liquid crystalline behavior |
This table provides examples of rigid-rod like polyesters synthesized from derivatives of terephthalic acid, demonstrating the impact of substituents on polymer properties. acs.org
Mixed-Matrix Membrane (MMM) Development
Mixed-matrix membranes (MMMs) are advanced materials that combine the processability of polymers with the superior separation properties of dispersed inorganic or porous fillers. This compound plays a role in the development of the filler component, particularly in the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are crystalline materials with high porosity and surface area, making them excellent candidates for gas separation applications. They are constructed from metal ions or clusters linked by organic molecules. 2-Bromoterephthalic acid, derived from this compound, can be used as the organic linker in the synthesis of MOFs.
The bromine atom on the linker can serve multiple purposes. It can modify the electronic environment and geometry of the MOF pores, thereby influencing its selectivity for different gas molecules. More importantly, the bromine atom provides a reactive handle for the post-synthetic modification of the MOF. labpartnering.org This allows for the grafting of polymer chains directly onto the surface of the MOF particles.
This surface functionalization is critical for creating high-performance MMMs. A major challenge in MMM fabrication is ensuring good adhesion between the polymer matrix and the filler particles to avoid the formation of non-selective voids at the interface. By functionalizing the MOF with groups that are compatible with or can react with the polymer matrix, a seamless and defect-free interface can be created. bohrium.com For example, a brominated MOF can be incorporated into a brominated polymer matrix, and an ionic cross-linker can be used to form strong bonds at the interface, suppressing defects and improving gas transport and plasticization resistance. bohrium.com This strategy enhances both the permeability and selectivity of the resulting membrane for gas separations, such as CO₂/CH₄. nih.gov
Table 3: Components for Enhanced MOF-Polymer Interface in MMMs
| Membrane Component | Material Example | Role of Bromine | Advantage in MMM |
|---|---|---|---|
| Polymer Matrix | Brominated 6FDA-DAM Polyimide | Provides site for cross-linking | Enhanced interaction with filler |
| MOF Filler | Brominated MIL-101(Cr) | Provides site for cross-linking | Improved adhesion to polymer matrix |
This table is based on a study using brominated components to improve MMM performance, illustrating the potential application for MOFs derived from 2-bromoterephthalic acid. bohrium.com
Intermediate in Boron-Containing Compound Synthesis
A critical application of this compound is its role as a starting material in the synthesis of various boron-containing compounds, most notably benzoxaboroles. nih.govscispace.com These heterocyclic compounds are of significant interest due to their diverse biological activities. nih.gov
The synthesis of benzoxaborole derivatives from this compound involves a multi-step pathway. nih.govscispace.com A general route begins with the reduction of the ester groups of this compound using a reducing agent like lithium borohydride (B1222165) (LiBH₄) to yield 2-bromobenzenedimethanol. scispace.com The resulting diol undergoes protection, for instance with dihydropyran (DHP). scispace.com
Following protection, a boronic acid group is introduced. This is typically achieved by reacting the protected compound with n-butyllithium and triisopropyl borate. scispace.com The final steps involve deprotection and spontaneous cyclization under acidic conditions (e.g., using HCl) to form the core benzoxaborole structure. scispace.com This foundational molecule can then be further modified to create a library of derivatives with varying biological functions. nih.govscispace.com For example, subsequent oxidation and condensation reactions can be used to produce chalcone–benzoxaborole compounds. scispace.com
The resulting benzoxaborole derivatives have shown significant potential across several therapeutic areas. nih.gov
Researchers have successfully designed and synthesized a range of benzoxaborole derivatives that exhibit potent antiparasitic activities. nih.gov Specifically, a chalcone–benzoxaborole compound synthesized from a this compound precursor demonstrated powerful antitrypanosomal activity, highlighting its potential in combating parasitic diseases. nih.govscispace.com
The benzoxaborole scaffold derived from this compound has been explored for its antibacterial properties. nih.gov By modifying the substituents on the phenyl moiety of the benzoxaborole structure, scientists have developed derivatives with notable antibacterial activity. nih.gov
In addition to antiparasitic and antibacterial applications, benzoxaborole derivatives originating from this synthetic pathway have been investigated as potential anticancer agents. nih.gov The ability to functionalize the benzoxaborole core allows for the tuning of its properties to target cancer cells. nih.gov
Precursor for Pharmaceutical Intermediates
This compound serves as a crucial precursor in the synthesis of various pharmaceutical intermediates. ontosight.aialfa-industry.com The bromine atom's reactivity makes it an ideal handle for introducing other functional groups through coupling reactions, a common strategy in medicinal chemistry. ontosight.ai
This compound is explicitly used in the synthesis of pyridyl compounds that act as inhibitors of the hedgehog signaling pathway. google.comgoogle.com This pathway is implicated in hyperproliferative diseases, and its inhibition is a therapeutic strategy. google.com In a documented synthesis, this compound is reacted with tetramethyl tin in the presence of a palladium catalyst (palladium tetrakistriphenylphosphine) in a sealed tube. google.comgoogle.com This Stille coupling reaction is a key step in constructing the core structure of these potent inhibitors. google.comgoogle.com The compound is also used as a reactant in the preparation of boron-containing polybasic bacterial efflux pump inhibitors. google.com
An in-depth analysis of this compound reveals its significant role as a versatile building block in the realm of advanced organic synthesis, particularly in the development of novel bioactive compounds. This article focuses exclusively on its application in the synthesis of molecules designed to modulate the Hedgehog signaling pathway, a critical cellular communication network implicated in both embryonic development and carcinogenesis.
Role in Advanced Organic Synthesis and Bioactive Compound Development
Bioactive Compound Development
The unique chemical architecture of this compound has positioned it as a key precursor in the synthesis of a range of bioactive compounds. Research has shown that derivatives of this compound may possess anticancer properties, with studies indicating the potential to inhibit tumor growth or induce cytotoxic effects in specific cancer cell lines.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | dimethyl 2-bromobenzene-1,4-dicarboxylate |
| CAS Number | 18643-86-2 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 52-54 °C |
| Boiling Point | 323.7±22.0 °C at 760 mmHg |
| Solubility | Soluble in methanol (B129727) |
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell proliferation and differentiation during embryonic development. nih.govscholarsresearchlibrary.com Aberrant activation of this pathway in adults is linked to the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and others. google.comrsc.org Consequently, the Hh pathway has emerged as a significant target for anticancer drug development. rsc.orgmdpi.com
This compound serves as a pivotal starting material in the synthesis of compounds designed to inhibit the Hedgehog signaling pathway. A key example is its use in the preparation of pyridyl inhibitors of Hedgehog signaling. google.com In a documented synthetic route, this compound is reacted with tetramethyl tin in the presence of a palladium catalyst. google.com This reaction is a critical step in building the core structure of molecules that can interfere with the Hh pathway.
The Hh signaling cascade involves the transmembrane proteins Patched (Ptc) and Smoothened (Smo). google.commdpi.com In the absence of a Hedgehog ligand, Ptc inhibits Smo, keeping the pathway inactive. google.com When a ligand binds to Ptc, this inhibition is lifted, allowing Smo to initiate a signaling cascade that ultimately leads to the activation of Gli transcription factors. google.com These factors then translocate to the nucleus and turn on the expression of genes that promote cell growth and proliferation. google.com Uncontrolled activation of this pathway can lead to tumorigenesis. google.com
The inhibitors synthesized from this compound are designed to interrupt this aberrant signaling. By providing a versatile scaffold, this compound enables the construction of complex molecules that can target components of the Hh pathway, thereby offering a potential therapeutic strategy for cancers driven by this pathway.
Furthermore, this compound is a precursor in the synthesis of benzoxaborole derivatives, which have demonstrated potent anticancer activities. nih.govscispace.com The synthesis involves the reduction of the ester groups of this compound to alcohols, followed by a series of reactions to construct the final benzoxaborole structure. nih.govscispace.com These boron-containing compounds represent a class of biologically active molecules with potential applications in cancer therapy. nih.gov
Table 2: Research Findings on this compound Derivatives
| Application Area | Research Focus | Key Findings |
| Anticancer Activity | Investigation of derivatives against breast cancer cell lines. | Derivatives demonstrated promising cytotoxic effects, suggesting potential therapeutic applications. |
| Mechanism of Action | Molecular docking studies. | Suggests that this compound may interact with key proteins involved in cancer cell survival, potentially promoting apoptosis. |
| Bioactive Synthesis | Use as an intermediate for Hedgehog pathway inhibitors. | Serves as a starting material for pyridyl inhibitors of Hedgehog signaling. google.com |
| Bioactive Synthesis | Precursor for benzoxaboroles. | Used in the synthesis of benzoxaborole derivatives with potent anticancer activity. nih.govscispace.com |
Analytical and Characterization Techniques in Research on Dimethyl 2 Bromoterephthalate and Its Derivatives
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, ATR-FTIR, ESI-MS)
Spectroscopic methods are fundamental in the molecular-level characterization of dimethyl 2-bromoterephthalate.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons of the ester groups show distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene (B151609) ring. rsc.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. rsc.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Technique | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity | Assignment |
|---|---|---|---|---|---|
| ¹H | 300 MHz NMR | 8.31 | 1.6 | d | Aromatic CH |
| ¹H | 300 MHz NMR | 8.00 | 8.1, 1.6 | dd | Aromatic CH |
| ¹H | 300 MHz NMR | 7.81 | 8.1 | d | Aromatic CH |
| ¹H | 300 MHz NMR | 3.96 | s | OCH₃ | |
| ¹H | 300 MHz NMR | 3.94 | s | OCH₃ | |
| ¹³C | 75 MHz NMR | 166.28 | C=O | ||
| ¹³C | 75 MHz NMR | 165.14 | C=O | ||
| ¹³C | 75 MHz NMR | 136.25 | Aromatic C | ||
| ¹³C | 75 MHz NMR | 135.34 | Aromatic C | ||
| ¹³C | 75 MHz NMR | 133.84 | Aromatic C | ||
| ¹³C | 75 MHz NMR | 131.16 | Aromatic C | ||
| ¹³C | 75 MHz NMR | 128.24 | Aromatic C | ||
| ¹³C | 75 MHz NMR | 121.59 | C-Br | ||
| ¹³C | 75 MHz NMR | 52.92 | OCH₃ | ||
| ¹³C | 75 MHz NMR | 52.84 | OCH₃ |
Data sourced from The Royal Society of Chemistry. rsc.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is employed to identify functional groups. The IR spectrum of compounds derived from this compound shows characteristic vibrational bands. For instance, the ester carbonyl (C=O) stretches are typically observed around 1720-1742 cm⁻¹. researchgate.net The C-Br bond stretch is expected at lower wavenumbers, around 500 cm⁻¹. In derivatives, other specific vibrational bands appear, such as those for carboxylate groups in MOFs (e.g., 1685 cm⁻¹). rsc.org
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound and its derivatives with high accuracy. For this compound, ESI-MS can be used to confirm its mass by detecting the sodiated molecule, [M+Na]⁺. researchgate.net This technique is also vital for characterizing more complex derivatives, such as chiral substituted terephthalates synthesized from the parent compound. rsc.org
Table 2: ESI-MS Data for this compound and a Derivative
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| This compound | [M+Na]⁺ | 296.9556 | 296.9561 |
| (S)-Dimethyl 2-(4-benzyl-2-oxooxazolidin-3-yl)terephthalate | [M+Na]⁺ | 392.1105 | 392.1106 |
Data sourced from The Royal Society of Chemistry. rsc.orgresearchgate.net
Chromatographic Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is used for both analytical and preparative purposes. Analytically, it can be used to assess the purity of a sample. biorxiv.org In synthesis, column chromatography, a form of liquid chromatography, is used to purify the crude product. For this compound, a typical purification involves a silica (B1680970) column with an eluent system such as ethyl acetate (B1210297) and pentane. rsc.org The compound's retention factor (Rf) in a given solvent system is a key parameter for its identification during thin-layer chromatography (TLC) monitoring of the purification process. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for validating the purity of volatile compounds like this compound. The gas chromatogram indicates the number of components in a sample, while the mass spectrum of each component provides information about its molecular weight and fragmentation pattern, aiding in its identification. oregonstate.edu
Table 3: Chromatographic Data for the Purification of this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Observed Parameter | Value |
|---|---|---|---|---|
| Column Chromatography | Silica | EtOAc/pentane = 10/90 | Retention Factor (Rf) | 0.48 |
Data sourced from The Royal Society of Chemistry. rsc.org
X-ray Diffraction Studies (Single Crystal and Powder X-ray Diffraction (PXRD))
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials.
Single Crystal X-ray Diffraction (SC-XRD) provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es While obtaining a single crystal of this compound suitable for SC-XRD can be a goal for its complete structural elucidation, this technique is more commonly applied to its derivatives, such as the metal-organic frameworks (MOFs) synthesized from the corresponding 2-bromoterephthalic acid linker. lookchem.com
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a material. In the context of MOFs derived from this compound, PXRD is crucial for confirming the phase purity of the synthesized materials. researchgate.net The experimental PXRD pattern of a synthesized MOF is compared with a calculated pattern (often derived from single-crystal data) to verify that the desired structure has been formed. rsc.org This technique is also used to assess the stability of the framework after activation processes or guest molecule exchange. rsc.orgresearchgate.net
Physisorption Isotherms (e.g., N₂ and H₂ for MOFs)
For porous materials like MOFs synthesized using linkers derived from this compound, physisorption isotherms are critical for characterizing their porosity.
Nitrogen (N₂) and Hydrogen (H₂) Physisorption measurements are typically conducted at low temperatures (e.g., 77 K) to determine properties such as the specific surface area, pore volume, and pore size distribution of the MOFs. rsc.orgresearchgate.net The shape of the nitrogen adsorption isotherm (e.g., Type I for microporous materials) provides qualitative information about the pore structure. researchgate.net The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the N₂ isotherm data. researchgate.net Hydrogen adsorption studies are particularly relevant for evaluating the potential of these MOFs for hydrogen storage applications. nih.govberkeley.edu
Table 4: Physisorption Data for a MOF (iPr-ChirUMCM-1) Derived from a this compound Linker
| Adsorbate | Temperature (K) | Measurement | Key Finding |
|---|---|---|---|
| Nitrogen (N₂) | 77 | Multipoint BET Surface Area | Calculated from the p/p range 6x10⁻⁵ to 1x10⁻² |
| Nitrogen (N₂) | 77 | Pore Volume | Calculated at 0.9 p/p₀ |
| Hydrogen (H₂) | 77 | Physisorption Isotherm | Measured up to 1 bar |
Data sourced from The Royal Society of Chemistry. researchgate.net
Future Research Directions and Emerging Applications
Novel Derivatizations and Functionalization Pathways for Advanced Materials
Dimethyl 2-bromoterephthalate serves as a crucial building block in the synthesis of advanced polymers and functional materials. ontosight.ai The presence of the bromine atom is key, as it can be substituted through various reactions to introduce new functional groups, thereby tailoring the material's properties. ontosight.ai
Future research is focused on leveraging this reactivity to create materials with enhanced thermal stability, improved mechanical properties, and novel functionalities. One promising area is in the development of high-performance polymers. As a monomer, it is integral to the production of specialized polyesters and polyamides. ontosight.ai Furthermore, it acts as a chain transfer agent in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, enabling the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. It is also employed in the preparation of difunctional macroinitiators for creating block copolymers.
Another significant area of research is its use in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, catalysis, and drug delivery. rsc.org this compound can be used to create the organic linkers that, along with metal ions, form the framework's structure. rsc.orgescholarship.org Research is ongoing to explore how different derivatizations of the this compound linker can influence the pore size, stability, and functional properties of the resulting MOFs. rsc.org For example, studies have investigated the use of 2-bromoterephthalate in creating iron-based MOFs, noting that the choice of the iron source and the presence of the bromo-functional group can lead to different structural phases. rsc.org
Table 1: Advanced Materials Derived from this compound
| Material Type | Derivatization/Functionalization Pathway | Key Research Finding/Application | Reference |
|---|---|---|---|
| High-Performance Polymers (Polyesters, Polyamides) | Used as a monomer in polymerization reactions. | The bromine substituent allows for post-polymerization modification to create materials with tailored properties. | , ontosight.ai |
| Well-Defined Polymers | Acts as a chain transfer agent in RAFT polymerization. | Enables control over polymer molecular weight and polydispersity. | |
| Block Copolymers | Used to prepare difunctional macroinitiators (e.g., for poly(n-butyl acrylate)). | Facilitates the synthesis of complex polymer architectures. | |
| Metal-Organic Frameworks (MOFs) | Serves as a precursor for the organic linker (2-bromoterephthalic acid). | The functionalized linker influences the resulting MOF's structure and properties, with applications in gas storage and catalysis. | rsc.org, escholarship.org |
| Functional Coatings and Adhesives | Chemical structure allows for the formation of cross-linked networks. | Improves mechanical properties and thermal stability of the final material. |
Expansion into Other Catalytic Systems and Processes
The reactivity of this compound and its derivatives makes them valuable in various catalytic processes. The bromine atom can participate in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. unizwa.edu.om This opens up possibilities for synthesizing complex organic molecules.
Research is exploring the use of this compound in palladium-catalyzed C-H bond functionalization, a method that allows for the direct modification of the aromatic ring. unizwa.edu.om This can lead to the creation of novel compounds with potential applications in various fields. Furthermore, derivatives of this compound are being investigated as ligands in catalytic systems. For instance, chiral derivatives have been synthesized and used in asymmetric catalysis. rsc.org
The use of MOFs derived from this compound in catalysis is also a burgeoning field. rsc.org The porous nature of MOFs allows them to act as "nanoreactors," concentrating reactants and facilitating catalytic transformations. unicam.it By modifying the organic linker derived from this compound, it is possible to introduce catalytic sites directly into the MOF structure. These functionalized MOFs are being explored for a range of applications, including the catalytic oxidation of sulfides and as catalysts in the synthesis of other chemicals. mdpi.com
Table 2: Catalytic Applications and Systems Involving this compound
| Catalytic System/Process | Role of this compound/Derivative | Research Focus | Reference |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Reactant for the synthesis of tetraaryl-p-benzoquinones and 2,3-diaryl-1,4-naphthoquinones. | Regioselective synthesis of complex aromatic compounds. | unizwa.edu.om |
| Palladium-Catalyzed C-H Functionalization | Substrate for direct functionalization of the aromatic ring. | Development of efficient methods for creating novel organic molecules. | unizwa.edu.om |
| Asymmetric Catalysis | Precursor for chiral ligands. | Synthesis of enantiomerically pure compounds. | rsc.org |
| MOF-Based Catalysis | Building block for catalytically active MOFs. | Creating "nanoreactors" for specific chemical transformations. | rsc.org, unicam.it |
| Oxidation Catalysis | Component of WO3/V2O5/TiO2 catalysts. | Catalytic oxidation of dimethyl sulfide. | mdpi.com |
Interdisciplinary Applications in Drug Discovery and Delivery Systems
The potential of this compound and its derivatives in the pharmaceutical field is an exciting area of future research. ontosight.ai While direct therapeutic applications are still under investigation, its role as a versatile intermediate in medicinal chemistry is well-established.
Derivatives of this compound have been explored for their biological activity. For example, some studies have reported that certain derivatives exhibit promising cytotoxic effects against breast cancer cell lines, suggesting potential as anticancer agents. Further research is needed to optimize these structures to enhance their efficacy and selectivity.
The field of drug discovery is increasingly relying on computational methods and artificial intelligence (AI) to identify new drug candidates and predict their properties. nih.govnih.gov As a known building block, the properties of this compound and its potential derivatives can be modeled to screen for promising drug-like molecules, accelerating the initial stages of drug development. nih.gov
Table 3: Applications in Drug Discovery and Delivery
| Application Area | Role of this compound/Derivative | Research Direction | Reference |
|---|---|---|---|
| Anticancer Agent Development | Precursor for derivatives with cytotoxic activity. | Investigating derivatives with promising activity against breast cancer cell lines. | |
| Drug Delivery Systems (MOFs) | Building block for the organic linkers in MOFs. | Developing MOFs as benign carriers for therapeutic drugs, leveraging their porous structure for drug encapsulation. | rsc.org |
| Medicinal Chemistry Intermediate | Versatile starting material for the synthesis of complex molecules. | Utilized in the synthesis of potential pharmaceutical ingredients. | , tcichemicals.com |
| Computational Drug Design | Scaffold for in-silico screening of new drug candidates. | Using AI and machine learning to predict the properties and potential therapeutic uses of its derivatives. | nih.gov, nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing dimethyl 2-bromoterephthalate, and how do catalyst choice and solvent polarity influence yield?
- Methodological Answer : The synthesis typically involves bromination of dimethyl terephthalate using brominating agents (e.g., NBS or Br₂) under controlled conditions. Catalyst selection (e.g., Lewis acids like FeCl₃) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect reaction kinetics and regioselectivity. Optimize parameters via Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry. Characterize products using NMR and GC-MS to validate purity .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?
- Methodological Answer : Combine H/C NMR to confirm bromine substitution at the 2-position, noting distinct chemical shifts for aromatic protons. IR spectroscopy can identify ester carbonyl stretches (~1720 cm⁻¹) and C-Br bonds (~500 cm⁻¹). Cross-validate with HPLC for purity assessment and X-ray crystallography for structural confirmation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for bromination reactions to mitigate exposure to volatile bromine. Wear PPE (gloves, goggles) due to potential skin/eye irritation. Store the compound in airtight containers away from light to prevent decomposition. Follow waste disposal guidelines for halogenated organics as per EPA protocols .
Advanced Research Questions
Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Steric hindrance at the 2-position may reduce reaction rates compared to para-substituted analogs. Use DFT calculations to map electron density distributions and predict reactive sites. Compare kinetic data with dimethyl terephthalate derivatives to isolate electronic effects .
Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in polymer precursor synthesis?
- Methodological Answer : Discrepancies may arise from varying catalyst loading, solvent systems, or impurity levels. Perform systematic reproducibility studies using standardized reagents. Employ meta-analysis of literature data to identify outliers and contextualize variables (e.g., reaction scale, purification methods). Use Arrhenius plots to dissect temperature-dependent effects .
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives and partition coefficients (log P). Simulate hydrolysis pathways using Gaussian software to identify stable intermediates. Validate predictions with LC-MS/MS analysis of degradation products in controlled aqueous/organic matrices .
Methodological Design & Data Analysis
Q. What experimental designs are suitable for studying the thermal stability of this compound in material science applications?
- Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres to assess decomposition temperatures. Pair with DSC to monitor phase transitions. Apply Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies. Compare with non-brominated analogs to isolate thermal effects of the substituent .
Q. How can researchers leverage secondary data to benchmark the synthetic efficiency of this compound against similar halogenated esters?
- Methodological Answer : Extract yield and reaction condition data from peer-reviewed databases (e.g., Reaxys, SciFinder). Normalize metrics by molar equivalents and catalyst turnover frequency (TOF). Use multivariate regression to identify trends in solvent polarity or catalyst type. Cross-reference with EPA HERO database entries for phthalate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
